molecular formula C21H15F3N4O2 B2376099 3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-20-4

3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2376099
CAS RN: 941953-20-4
M. Wt: 412.372
InChI Key: XDRWRPNXKPSRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[3,2-d]pyrimidine derivative . Pyrido[3,2-d]pyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors .


Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidines involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then efficiently derivatized to give the final compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a fused pyrimidine . This core is substituted with a pyridin-3-ylmethyl group and a 3-(trifluoromethyl)benzyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their subsequent derivatization .

Scientific Research Applications

Synthesis and Chemical Properties

A straightforward synthesis approach for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from 2-chloropyridine-3-carboxylic acid was developed, highlighting the structural diversity and significant variation in biopharmaceutical properties, such as solubility, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014). This diversity is crucial for the development of compounds with targeted therapeutic effects and improved pharmacokinetics.

Urease Inhibition

Research into 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives has revealed their potential in inhibiting urease activity, which is significant for medical applications such as treating urease-associated gastrointestinal disorders. Among the synthesized compounds, some exhibited moderate to significant activity, with specific compounds showing higher activity compared to standard urease inhibitors (Rauf et al., 2010).

Structural Analysis and Hydrogen Bonding

The structural analysis of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione revealed how these molecules assemble into chains and form extended ribbons through hydrogen bonding. This detailed structural insight is valuable for designing compounds with desired chemical and physical properties for various applications (Lemmerer & Bourne, 2012).

Antithrombotic Applications

The conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to pyrido[4,3-d]pyrimidine-2,4-diones, which are new antithrombotic compounds, showcases the therapeutic potential of these derivatives. The synthesis process and the resulting compounds with favorable cerebral and peripheral effects underscore the importance of this chemical scaffold in developing antithrombotic therapies (Furrer et al., 1994).

Catalysis and Synthetic Applications

The catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines in water without any catalyst presents an environmentally friendly and efficient method for producing these compounds, which can be crucial for pharmaceutical manufacturing and other chemical industries (Rahmati & Khalesi, 2012).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, pyrido[3,2-d]pyrimidines are generally studied for their potential as kinase inhibitors .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential as a kinase inhibitor, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)16-6-1-4-14(10-16)12-27-17-7-3-9-26-18(17)19(29)28(20(27)30)13-15-5-2-8-25-11-15/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRWRPNXKPSRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.